
Triptohypol F
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Overview
Description
Triptohypol F is a complex organic compound with a unique structure characterized by multiple stereocenters and a polycyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triptohypol F involves multiple steps, including cyclization, methylation, and hydroxylation reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity. Industrial production methods often involve optimizing these conditions to scale up the synthesis while maintaining the compound’s integrity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the methoxy group can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
Triptohypol F serves as a valuable building block in organic chemistry. Its unique polycyclic structure and multiple stereocenters make it an important intermediate for synthesizing more complex molecules. Researchers utilize it to create various derivatives that can be further explored for their chemical properties.
2. Polymer Development:
In the industrial sector, this compound is used in the formulation of advanced materials. Its stability and unique chemical properties contribute to the development of polymers and coatings that require specific performance characteristics.
Biological Applications
1. Antimicrobial Properties:
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. These compounds are being investigated for their potential to combat bacterial infections, making them candidates for new antibiotic therapies.
2. Anticancer Research:
this compound and its derivatives are also being evaluated for their anticancer properties. Various research initiatives are focusing on understanding how these compounds can inhibit tumor growth and induce apoptosis in cancer cells.
Medical Applications
1. Drug Development:
The therapeutic potential of this compound is being explored in drug development, particularly for treating inflammatory diseases and cancers. The compound's ability to modulate specific biological pathways makes it a candidate for developing novel therapeutics.
2. Clinical Trials:
Several clinical trials are underway to assess the efficacy and safety of this compound-based therapies. These trials aim to establish its role in treating conditions such as rheumatoid arthritis and other autoimmune diseases.
Data Tables
Application Area | Specific Use | Key Findings |
---|---|---|
Chemistry | Organic synthesis | Serves as a building block for complex molecules |
Industry | Polymer development | Used in advanced materials due to stability |
Biology | Antimicrobial | Exhibits significant activity against bacteria |
Medicine | Drug development | Potential therapeutic agent for inflammatory diseases |
Case Studies
Case Study 1: Anticancer Activity
A study published in 2022 evaluated the effects of this compound derivatives on ovarian cancer cell lines. The results demonstrated a significant reduction in cell viability and increased apoptosis rates, suggesting potential for therapeutic use in cancer treatment .
Case Study 2: Antimicrobial Efficacy
Research conducted in 2023 focused on the antimicrobial properties of this compound derivatives against resistant bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity, highlighting their potential as new antibiotic candidates .
Mechanism of Action
The mechanism of action of Triptohypol F involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivative used.
Comparison with Similar Compounds
Similar Compounds
Erythrodiol: A similar compound with hydroxyl groups at different positions.
Olean-12-ene-3,11-diol: Another related compound with a similar polycyclic structure.
Uniqueness
The uniqueness of Triptohypol F lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
268541-26-0 |
---|---|
Molecular Formula |
C31H52O2 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
14-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol |
InChI |
InChI=1S/C31H52O2/c1-26(2)14-15-28(5)16-17-30(7)20(21(28)19-26)18-22(33-9)25-29(6)12-11-24(32)27(3,4)23(29)10-13-31(25,30)8/h18,21-25,32H,10-17,19H2,1-9H3 |
InChI Key |
VKGXBRHZFJRMOC-UHFFFAOYSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C)O)C)C)OC)C2C1)C)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C)O)C)C)OC)C2C1)C)C)C |
Appearance |
Powder |
melting_point |
172 - 173 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The provided research article focuses solely on the isolation and structural characterization of Triptohypol F, along with other compounds, from the Euphorbia royleana plant. [] It does not provide any information regarding the compound's biological activity, potential applications, or any of the other aspects you listed. Therefore, we cannot answer questions related to these topics based on this specific research paper.
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